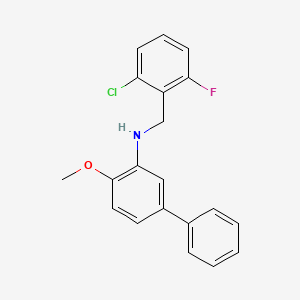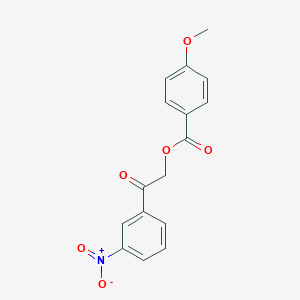![molecular formula C17H26N2O3S B4656267 2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4656267.png)
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as TAK-659 and is used in scientific research for its potential therapeutic applications. In
Mécanisme D'action
TAK-659 binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to be effective in inducing apoptosis in B-cells in vitro and in vivo. It has also been shown to inhibit the growth of B-cell malignancies such as CLL and MCL in preclinical studies. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, one limitation of TAK-659 is its potential off-target effects. It is important to carefully design experiments to control for these effects and to use appropriate controls.
Orientations Futures
There are several future directions for the study of TAK-659. One direction is the development of TAK-659 as a therapeutic agent for the treatment of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with CLL and MCL. Another direction is the study of the role of BTK in other diseases, such as autoimmune diseases and inflammatory disorders. TAK-659 may be a useful tool for studying these diseases and developing new therapies. Finally, the development of new BTK inhibitors with improved potency and selectivity is an area of active research.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-6-5-11-19(12-13)23(21,22)15-9-7-14(8-10-15)18-16(20)17(2,3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVRWXTQHXOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4656217.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4656221.png)
![methyl 5-ethyl-2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4656225.png)
![5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B4656226.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4656247.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B4656256.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656258.png)
![2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4656263.png)

![1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4656273.png)
![2-[(4-fluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4656278.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656282.png)